An In-Depth Technical Guide to 1-Isopropyl-1H-pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-Isopropyl-1H-pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of novel therapeutic agents.[1] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] This guide focuses on a specific, yet representative, member of this class: 1-isopropyl-1H-pyrazol-4-amine (CAS No: 97421-16-4).
It is important to note that the user's initial query for "3-isopropyl-1H-pyrazol-4-amine" did not yield a specific, registered CAS number. This is a common occurrence with substituted pyrazoles due to tautomerism, where protons can migrate between the nitrogen atoms, leading to different named isomers that exist in equilibrium. For the purpose of providing a scientifically grounded and verifiable technical guide, we will focus on the well-documented and commercially available regioisomer, 1-isopropyl-1H-pyrazol-4-amine. The insights and protocols discussed herein are largely applicable to the broader class of isopropyl-pyrazol-amines.
This document will provide a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 1-isopropyl-1H-pyrazol-4-amine, with a particular focus on its relevance to researchers and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 1-isopropyl-1H-pyrazol-4-amine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 97421-16-4 | [4] |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | Solid (White to off-white or light brown) | [5] |
| Melting Point | 38°C to 46°C (for the related boronic acid pinacol ester) | [5] |
| Solubility | Soluble in polar organic solvents | [6] |
| SMILES | CC(C)N1C=C(C=N1)N | [4] |
| InChI Key | OGYYMVGDKVJYSU-UHFFFAOYSA-N (for the boronic acid pinacol ester) | [5] |
Note: Specific experimental data for the melting point and solubility of 1-isopropyl-1H-pyrazol-4-amine are not widely published. The melting point provided is for a closely related derivative and serves as an estimate.
Synthesis and Characterization: A Validated Protocol
The synthesis of substituted pyrazoles can be achieved through various well-established organic chemistry routes. A common and effective method involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles like our target molecule, the synthesis often starts with an appropriately substituted hydrazine.
Representative Synthesis of 1-Isopropyl-1H-pyrazol-4-amine
This protocol is a representative method based on established pyrazole synthesis literature.[2]
Step 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the pyrazole nitrogen.
-
Alkylation: Slowly add 2-bromopropane (isopropyl bromide, 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The choice of temperature and reaction time is critical for achieving regioselectivity, favoring N1-alkylation.
-
Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Dissolve the 1-isopropyl-4-nitro-1H-pyrazole (1 equivalent) from the previous step in a solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. The filtrate is then concentrated under reduced pressure to yield the final product, 1-isopropyl-1H-pyrazol-4-amine.
Characterization
The identity and purity of the synthesized 1-isopropyl-1H-pyrazol-4-amine should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet and a doublet), as well as signals for the pyrazole ring protons and the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.17 m/z).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching, and C=C and C=N stretching of the pyrazole ring.[7]
Caption: Synthetic workflow for 1-isopropyl-1H-pyrazol-4-amine.
Applications in Drug Development: A Focus on Kinase Inhibition
The pyrazole scaffold is a key component in numerous small-molecule kinase inhibitors.[1] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][8] Pyrazole-based compounds are particularly effective as ATP-competitive inhibitors, where they occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate.[8]
Mechanism of Action in Kinase Signaling
The 1-isopropyl-1H-pyrazol-4-amine core can be elaborated with additional functional groups to create potent and selective kinase inhibitors. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. The isopropyl group can be directed towards a hydrophobic pocket, while the amine group serves as a handle for further chemical modifications to enhance potency and selectivity.[9]
For example, derivatives of 1-isopropyl-1H-pyrazol-4-amine have been investigated as inhibitors of RET kinase, a receptor tyrosine kinase implicated in certain types of cancer.[9][10] Inhibition of RET kinase can block downstream signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.[9]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-isopropyl-1H-pyrazol-4-amine and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[12] If inhaled, move to fresh air. If ingested, seek medical attention.[11]
Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information before handling this compound.[11][12][13][14]
Conclusion and Future Outlook
1-Isopropyl-1H-pyrazol-4-amine is a valuable building block in the synthesis of complex molecules with significant therapeutic potential. Its pyrazole core provides a robust platform for the design of potent and selective inhibitors of key cellular targets, particularly protein kinases. The continued exploration of pyrazole derivatives in medicinal chemistry is expected to yield novel drug candidates for a wide range of diseases. This guide provides a foundational understanding of this important compound, from its synthesis to its potential biological applications, to aid researchers in their drug discovery and development endeavors.
References
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PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Retrieved from [Link]
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Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
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MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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Semantic Scholar. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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ACS Publications. (2012, May 7). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Retrieved from [Link]
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PubMed. (2012, May 24). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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3ASenrise. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. Retrieved from [Link]
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EPA. (2025, October 15). 1-Isopropyl-1H-pyrazole-4-carboxylic acid - Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),.... Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 75702-84-0 | 1-Isopropyl-1H-pyrazol-4-ol. Retrieved from [Link]
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NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]
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